7-Bromo-3-methylimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXJBEGDFGMCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379355-19-7 | |
| Record name | 7-bromo-3-methylimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 7 Bromo 3 Methylimidazo 1,5 a Pyridine and Its Derivatives
Strategic Cyclocondensation Approaches
Cyclocondensation reactions form the cornerstone of imidazo[1,5-a]pyridine (B1214698) synthesis, involving the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. These strategies are valued for their ability to construct the bicyclic system in a single transformative step.
Polyphosphoric Acid-Mediated Cyclization of 2-(Aminomethyl)pyridines with Nitroalkanes
A notable and efficient method for the synthesis of imidazo[1,5-a]pyridines involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes in the presence of polyphosphoric acid (PPA). beilstein-journals.org This approach utilizes nitroalkanes that are electrophilically activated by the acidic medium. beilstein-journals.org The reaction is sensitive to steric factors and generally requires elevated temperatures, but it provides moderate to good yields of the desired products. beilstein-journals.org
The proposed mechanism suggests that the nitroalkane is converted into a phosphorylated nitronate species in the PPA medium, rendering it highly electrophilic. beilstein-journals.orgnih.gov The 2-(aminomethyl)pyridine then acts as a nucleophile, attacking the activated nitroalkane to form an amidinium intermediate. beilstein-journals.org This intermediate subsequently undergoes a 5-exo-trig cyclization, leading to the formation of a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org Deprotonation and subsequent elimination of O-phosphorylated hydroxylamine yield the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.org
Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane researchgate.net
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% | 110 | 3 | 4 |
| 2 | PPA 85% | 130 | 3 | 13 |
| 3 | PPA 87% | 130 | 3 | 15 |
| 4 | PPA 80% | 140 | 3 | 6 |
| 5 | H₃PO₄ 100% | 140 | 5 | 0 |
| 6 | PPA 87% / H₃PO₃ | 110 | 5 | 22 |
| 7 | PPA 87% / H₃PO₃ | 140 | 2 | 43 |
| 8 | PPA 87% / H₃PO₃ | 140 | 1.5 | 62 |
| 9 | PPA 87% / H₃PO₃ | 160 | 2 | 77 |
PPA: Polyphosphoric Acid
H₃PO₃: Phosphorous Acid
One-Pot Synthetic Protocols
One-pot syntheses of imidazo[1,5-a]pyridines have been developed to improve efficiency and reduce waste. mdpi.comsemanticscholar.org These protocols often involve multi-component reactions where several starting materials are combined in a single reaction vessel to construct the target molecule in a sequential manner.
An example of a one-pot, three-component synthesis involves the condensation of a dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate. semanticscholar.org The use of a catalyst, such as lithium chloride, under microwave irradiation can significantly enhance the reaction rate and yield. semanticscholar.org Another efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs utilizes 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, simultaneously forming C-N and C-S bonds under mild conditions. mdpi.com These methods are advantageous due to their atom economy and the use of readily available starting materials. mdpi.com
Ritter-Type Reaction Pathways
While not explicitly detailed in the provided search results for the direct synthesis of 7-Bromo-3-methylimidazo[1,5-a]pyridine, Ritter-type reactions represent a plausible synthetic pathway. The classical Ritter reaction involves the reaction of a nitrile with a carbocation source, such as an alcohol or alkene in the presence of a strong acid, to form an N-alkyl amide. This methodology could be adapted for the synthesis of the imidazo[1,5-a]pyridine core. For instance, a suitably functionalized pyridine derivative could generate a carbocation that is then trapped by a nitrile, followed by cyclization to form the imidazole ring.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including imidazo[1,5-a]pyridines. mdpi.comtandfonline.comtandfonline.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.
A solvent-free, microwave-assisted condensation of the corresponding ketones and amines using activated MnO₂ as an oxidant provides a quick and highly efficient route to imidazopyridines and their quinoline analogs. tandfonline.com This method is advantageous for its environmental friendliness due to the absence of a solvent. tandfonline.com Furthermore, one-pot microwave-assisted protocols for the synthesis of pyridylimidazo[1,5-a]pyridines have been reported to provide products in yields exceeding 80%. mdpi.com
Novel Cyclization Reactions (e.g., Triphosgene/Thiophosgene Applications)
Novel cyclization strategies employing reagents like triphosgene and thiophosgene have been developed for the synthesis of functionalized imidazo[1,5-a]pyridines. lew.ro These methods offer alternative pathways to the target compounds, often with the introduction of specific functional groups at the 3-position of the heterocyclic core.
For instance, the reaction of an appropriately substituted 2-(aminomethyl)pyridine with triphosgene in the presence of a base can lead to the formation of an imidazo[1,5-a]pyridin-3-ol derivative. lew.ro Similarly, the use of thiophosgene can yield the corresponding imidazo[1,5-a]pyridine-3-thiol. These reactions proceed through the formation of an isocyanate or isothiocyanate intermediate, respectively, followed by intramolecular cyclization.
Regioselective Synthesis of Substituted Imidazo[1,5-a]pyridines
The development of regioselective synthetic methods is crucial for accessing specific isomers of substituted imidazo[1,5-a]pyridines, which is often a challenge in heterocyclic chemistry. sci-hub.senih.gov Regiocontrol is particularly important when starting with asymmetrically substituted pyridine precursors.
Recent efforts have led to the development of protocols that allow for the rapid and selective formation of imidazo[1,5-a]pyridines from a common intermediate, addressing the challenge of regioselectivity. sci-hub.senih.gov These methods are vital for driving advancements in drug discovery, where specific substitution patterns are often required for biological activity. sci-hub.se While the traditional synthesis involving 1,3-dipolar cycloaddition can lead to a mixture of regioisomers, newer methods aim to provide reliable control over the regiochemical outcome. sci-hub.se
Chemical Reactivity and Mechanistic Pathways of 7 Bromo 3 Methylimidazo 1,5 a Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,5-a]pyridine (B1214698) Core
The imidazo[1,5-a]pyridine nucleus is characterized by a high π-electron density, making it prone to electrophilic substitution reactions. The positions most susceptible to electrophilic attack are typically the C-1 and C-3 carbons of the imidazole (B134444) ring. Research on related imidazo[1,5-a]pyridines has shown that reactions with electrophiles such as ninhydrin (B49086) lead to substitution at these positions. The reaction of 3-substituted imidazo[1,5-a]pyridines with ninhydrin proceeds via nucleophilic attack from the C-1 position of the imidazo[1,5-a]pyridine ring onto the central carbonyl carbon of ninhydrin, resulting in the formation of a 1-substituted adduct. This highlights the nucleophilic character of the C-1 position in this heterocyclic system.
Conversely, the pyridine (B92270) nitrogen atom (N-4) in the imidazo[1,5-a]pyridine core can undergo nucleophilic attack, leading to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, typically involves the reaction of the imidazo[1,5-a]pyridine with an alkyl halide, such as methyl iodide or ethyl iodide, in a polar solvent. This reactivity is characteristic of pyridine and its derivatives.
The electronic nature of the substituents on the imidazo[1,5-a]pyridine ring can influence the regioselectivity and rate of these substitution reactions. The electron-donating methyl group at the 3-position in 7-Bromo-3-methylimidazo[1,5-a]pyridine would be expected to enhance the nucleophilicity of the imidazole ring, potentially favoring electrophilic attack. The bromine atom at the 7-position, being an electron-withdrawing group, would have a deactivating effect on the pyridine ring, making it less susceptible to electrophilic substitution.
Table 1: Regioselectivity in Substitution Reactions of the Imidazo[1,5-a]pyridine Core
| Reaction Type | Reagent Example | Position of Attack | Product Type |
| Electrophilic Substitution | Ninhydrin | C-1, C-3 | Indene-1,3-dione adduct |
| Nucleophilic Substitution | Methyl Iodide | N-4 | Quaternary ammonium salt |
Thermal Decomposition Processes and Reactive Intermediates (e.g., Pyridylcarbene Generation)
The thermal stability and decomposition pathways of this compound are of interest due to the potential for generating reactive intermediates. While specific studies on the thermal decomposition of this exact compound are not extensively documented, insights can be drawn from related structures. The presence of a bromine substituent on the imidazo[1,5-a]pyridine core is known to lower the decomposition threshold by destabilizing the aromatic system. amanote.com
Analogous heterocyclic systems, such as 7-Bromo-3-methyl- amanote.comnih.govnih.govtriazolo[1,5-a]pyridine, have been shown to undergo thermal decomposition to form pyridylcarbenes. nih.gov The thermal extrusion of a stable molecule, such as nitrogen from a triazolo-pyridine, is a common method for generating carbenes. It is plausible that under certain thermal conditions, this compound could undergo fragmentation, although the specific pathways and the potential for pyridylcarbene generation from the imidazo[1,5-a]pyridine core itself would require further investigation. Computational modeling, such as Density Functional Theory (DFT), could provide theoretical insights into the activation energies and preferred pathways for such decomposition processes. amanote.com
Gas-phase fragmentation studies of related 3-phenoxy imidazo[1,2-a]pyridines using tandem mass spectrometry have shown that homolytic cleavage of substituent bonds is a characteristic fragmentation pathway. nih.gov This suggests that under thermal stress, the weaker bonds in the molecule are likely to cleave first, initiating the decomposition process.
Functional Group Transformations Involving the Bromine Substituent (e.g., Cross-Coupling Precursor Applications)
The bromine atom at the 7-position of this compound serves as a versatile handle for a variety of functional group transformations, most notably in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable precursor for the synthesis of more complex molecules.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. rsc.orgrsc.org Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand. rsc.orgrsc.org The reaction conditions are generally mild and tolerate a wide array of functional groups.
Heck Coupling: The Heck reaction allows for the arylation of alkenes. The bromine substituent at the 7-position can be reacted with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. rsc.org This provides a route to vinyl-substituted imidazo[1,5-a]pyridines.
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. The 7-bromo substituent can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base to yield 7-amino-substituted imidazo[1,5-a]pyridines. amanote.comnih.gov This is a key transformation for introducing nitrogen-containing functionalities.
Table 2: Cross-Coupling Reactions Utilizing this compound as a Precursor
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-3-methylimidazo[1,5-a]pyridine |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Vinyl-3-methylimidazo[1,5-a]pyridine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 7-Amino-3-methylimidazo[1,5-a]pyridine |
Reaction Studies with Specific Reagents (e.g., Ninhydrin Adduct Formation)
The reaction of imidazo[1,5-a]pyridines with ninhydrin serves as a well-documented example of the electrophilic substitution reactivity of the imidazole ring. Studies on the parent imidazo[1,5-a]pyridine and its 1-methyl derivative have shown that the reaction proceeds readily at room temperature. The reaction involves the nucleophilic C-1 or C-3 of the imidazo[1,5-a]pyridine attacking the electrophilic central carbonyl carbon of ninhydrin.
When imidazo[1,5-a]pyridine is reacted with two equivalents of ninhydrin, a 1,3-bis-adduct is formed. However, using equimolar amounts of the reactants leads to a mixture of the 1- and 3-monomeric adducts. For 3-substituted imidazo[1,5-a]pyridines, the reaction selectively occurs at the C-1 position. Given that this compound has a methyl group at the 3-position, it is expected to react with ninhydrin at the C-1 position to form a 2-hydroxy-2-(7-bromo-3-methylimidazo[1,5-a]pyridin-1-yl)indene-1,3-dione adduct. This reaction underscores the enhanced nucleophilicity of the C-1 position in the presence of a C-3 substituent.
Table 3: Ninhydrin Adduct Formation with Imidazo[1,5-a]pyridines
| Imidazo[1,5-a]pyridine Substrate | Ninhydrin Stoichiometry | Site of Adduct Formation |
| Unsubstituted | 2 equivalents | C-1 and C-3 |
| Unsubstituted | 1 equivalent | C-1 and C-3 (mixture) |
| 3-Methyl substituted | 1 equivalent | C-1 |
Derivatization Strategies and Analogue Development from the 7 Bromo 3 Methylimidazo 1,5 a Pyridine Scaffold
Introduction of Carboxamide Functionalities
The general approach involves the initial conversion of the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride or an activated ester. This intermediate can then be reacted with a wide variety of primary or secondary amines to yield the desired carboxamide.
A plausible synthetic route is outlined below:
Carboxylation: Introduction of a carboxylic acid group at the C1 position of 7-bromo-3-methylimidazo[1,5-a]pyridine.
Activation: Conversion of the resulting this compound-1-carboxylic acid into an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amination: Reaction of the acyl chloride with a selected amine in the presence of a base to neutralize the HCl byproduct, yielding the final carboxamide derivative.
This methodology allows for the synthesis of a diverse library of carboxamides by varying the amine component. For instance, reaction with aniline (B41778) derivatives would produce N-aryl carboxamides, while reaction with alkylamines would yield N-alkyl carboxamides.
Table 1: Potential Carboxamide Derivatives of this compound
| Amine Reactant | Resulting Carboxamide Derivative |
| Ammonia | This compound-1-carboxamide |
| Aniline | N-phenyl-7-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxamide |
| Diethylamine | N,N-diethyl-7-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxamide |
| Benzylamine | N-benzyl-7-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxamide |
This synthetic flexibility is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the properties of materials.
Arylation and Alkylation at Imidazo[1,5-a]pyridine (B1214698) Ring Positions
The bromine atom at the C7 position of this compound serves as a versatile handle for introducing aryl and alkyl substituents through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
Arylation Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the arylation of bromo-substituted heterocycles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromo derivative with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This method is known for its high tolerance of functional groups and generally provides good to excellent yields of the arylated products. For instance, coupling with phenylboronic acid would yield 7-phenyl-3-methylimidazo[1,5-a]pyridine. Studies on related bromo-substituted pyrazolo[1,5-a]pyrimidines have demonstrated the efficiency of this approach. nih.gov
Heck Reaction: The Heck reaction allows for the vinylation of the C7 position by reacting the 7-bromo derivative with an alkene in the presence of a palladium catalyst and a base. This reaction is useful for introducing alkenyl substituents, which can be further modified. The development of chemoselective Heck reactions on bromo-substituted indazoles highlights the potential of this method. beilstein-journals.org
Alkylation Reactions:
While direct alkylation at the C7 position via cross-coupling (e.g., Negishi or Stille coupling with alkyl-organometallics) is feasible, alkylation can also occur at other positions of the imidazo[1,5-a]pyridine ring. For instance, C-H alkylation at the C1 or C5 positions can be achieved under specific conditions. Furthermore, alkylation of the pyridine (B92270) nitrogen is also a possibility, leading to the formation of imidazo[1,5-a]pyridinium salts. The choice of reagents and reaction conditions dictates the regioselectivity of the alkylation. Research on the C3-alkylation of imidazo[1,2-a]pyridines via aza-Friedel-Crafts reactions showcases the diverse possibilities for introducing alkyl groups onto the imidazopyridine core. nih.gov
Table 2: Examples of Potential Arylation and Alkylation Products
| Reaction Type | Reagents | Potential Product |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, base | 7-phenyl-3-methylimidazo[1,5-a]pyridine |
| Heck Reaction | Styrene, Pd catalyst, base | 7-styryl-3-methylimidazo[1,5-a]pyridine |
| N-Alkylation | Methyl iodide | 3,7-dimethyl-1-imidazo[1,5-a]pyridin-4-ium iodide |
These derivatization techniques are instrumental in expanding the chemical space accessible from the this compound scaffold.
Design and Synthesis of Luminescent Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines are recognized as a class of fluorescent scaffolds with promising photophysical properties, including high quantum yields and large Stokes shifts. researchgate.netresearchgate.netrsc.org The emission characteristics of these compounds can be finely tuned by introducing various substituents onto the heterocyclic core. The this compound scaffold is an excellent starting point for the design and synthesis of novel luminescent materials.
The strategy for developing luminescent derivatives generally involves the introduction of electron-donating or electron-withdrawing groups, or the extension of the π-conjugated system. The bromo group at the C7 position is particularly useful for this purpose, as it can be readily replaced by various functional groups through cross-coupling reactions.
Strategies for Tuning Luminescence:
Substitution at C7: Arylation of the C7 position with electron-rich or electron-poor aromatic rings can significantly modulate the intramolecular charge transfer (ICT) character of the molecule, leading to shifts in the emission wavelength. For example, introducing an electron-donating group like a methoxy-substituted phenyl ring could lead to a red-shift in the emission, while an electron-withdrawing group like a trifluoromethyl-substituted phenyl ring might cause a blue-shift.
Extension of π-Conjugation: The introduction of extended π-systems, such as naphthyl or anthracenyl groups, at the C7 position via Suzuki-Miyaura coupling can lead to bathochromic shifts in both absorption and emission spectra, potentially resulting in emitters in the blue to green region of the spectrum.
Donor-Acceptor Systems: The design of donor-π-acceptor (D-π-A) type molecules, where the imidazo[1,5-a]pyridine core can act as either a donor or an acceptor depending on the other substituents, is a well-established approach to achieve strong luminescence. rsc.org
Table 3: Predicted Photophysical Properties of Hypothetical 7-Substituted-3-methylimidazo[1,5-a]pyridines
| C7-Substituent | Expected Effect on Emission | Potential Emission Color |
| 4-Methoxyphenyl | Increased ICT, Red-shift | Blue-Green |
| 4-(Trifluoromethyl)phenyl | Decreased ICT, Blue-shift | Violet-Blue |
| 2-Naphthyl | Extended π-conjugation, Red-shift | Blue |
| 9-Anthracenyl | Significantly extended π-conjugation, Large red-shift | Green-Yellow |
The development of these luminescent derivatives holds promise for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging. unito.it
Coordination Chemistry Applications: Ligand Synthesis
The imidazo[1,5-a]pyridine scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions, making it a valuable building block for the synthesis of novel ligands and coordination complexes. The derivatization of this compound can lead to the creation of ligands with specific denticities and electronic properties, suitable for a range of applications in catalysis, materials science, and bioinorganic chemistry.
Ligand Design Strategies:
Bidentate Ligands: By introducing a coordinating group at a position adjacent to one of the existing nitrogen atoms, bidentate ligands can be synthesized. For example, arylation of the C1 position with a 2-pyridyl group would create an N,N'-bidentate ligand. Similarly, introduction of a hydroxyl group at an appropriate position on a C1-aryl substituent could lead to N,O-bidentate ligands.
Bridging Ligands: The C7-bromo position can be utilized to create bridging ligands that can link two or more metal centers. For example, a Suzuki-Miyaura coupling with a bis(boronic acid) derivative could lead to a dimeric imidazo[1,5-a]pyridine ligand capable of forming polynuclear complexes. A recent study has demonstrated the use of a methylene-bridged bis-imidazo[1,5-a]pyridine as a ligand for copper. nih.gov
N-Heterocyclic Carbene (NHC) Precursors: Alkylation of the pyridine nitrogen of the imidazo[1,5-a]pyridine ring system can lead to the formation of imidazo[1,5-a]pyridinium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which are a highly important class of ligands in modern organometallic chemistry and catalysis.
Table 4: Potential Ligand Types Derived from this compound
| Ligand Type | Synthetic Approach | Potential Metal Ion Partners |
| N,N'-Bidentate | Suzuki coupling at C1 with a pyridylboronic acid | Ru(II), Ir(III), Cu(I), Zn(II) |
| N,O-Bidentate | Synthesis of a C1-hydroxyphenyl derivative | B(III), Zn(II), Al(III) |
| Bridging Ligand | Coupling of two units via a linker at C7 | Cu(I), Ag(I), Pd(II) |
| NHC Ligand | N-alkylation followed by deprotonation | Pd(II), Au(I), Rh(I) |
The coordination complexes derived from these ligands can exhibit interesting photophysical properties, catalytic activity, and structural diversity, making the this compound scaffold a valuable platform for the development of new functional materials.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HMBC)
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 7-Bromo-3-methylimidazo[1,5-a]pyridine.
¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as a characteristic signal for the methyl group protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the fused heterocyclic system.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts would indicate the electronic environment of each carbon. The carbons attached to nitrogen and bromine would exhibit characteristic downfield shifts.
2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in confirming the connectivity of the molecule. It reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the positions of substituents and confirming the fusion of the imidazole and pyridine rings. For instance, correlations between the methyl protons and the C3 carbon, as well as adjacent carbons, would definitively place the methyl group at the 3-position.
While a Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with the structure and indicates a purity of ≥95.0%, the detailed spectral data is not publicly available. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is based on general principles and data for related compounds, as specific experimental data is not available in the searched sources.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~7.5-7.8 (s) | ~120-125 |
| C3 | - | ~130-135 |
| C5 | ~7.8-8.2 (d) | ~125-130 |
| C6 | ~7.0-7.3 (dd) | ~115-120 |
| C7 | - | ~110-115 |
| C8 | ~7.4-7.7 (d) | ~140-145 |
| CH₃ | ~2.3-2.6 (s) | ~15-20 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₈H₇BrN₂), HRMS would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A patent document mentions the use of electrospray ionization (ESI) mass spectrometry for the characterization of derivatives of this compound, indicating this technique's suitability. rsc.org
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₈H₈⁷⁹BrN₂) | 210.9920 | Data not available |
| [M+H]⁺ (C₈H₈⁸¹BrN₂) | 212.9900 | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the heterocyclic rings, and C-Br stretching.
Table 3: Expected IR Absorption Bands for this compound (Note: This table is based on general functional group frequencies.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (CH₃) | 2850-3000 |
| C=C and C=N Stretch | 1500-1650 |
| C-N Stretch | 1300-1400 |
| C-Br Stretch | 500-650 |
Photophysical Characterization (e.g., Absorption, Emission, Stokes Shift, Fluorescence Quantum Yield)
The photophysical properties of imidazo[1,5-a]pyridine (B1214698) derivatives are of significant interest due to their potential applications in materials science and as fluorescent probes. nih.gov The investigation of these properties for this compound would involve measuring its UV-Visible absorption and fluorescence emission spectra.
Absorption and Emission: The compound is expected to absorb UV light, leading to electronic transitions. Following excitation, it may exhibit fluorescence, emitting light at a longer wavelength. The positions of the absorption and emission maxima are influenced by the electronic structure of the molecule.
Stokes Shift: The difference in energy (or wavelength) between the absorption maximum and the emission maximum is known as the Stokes shift. Imidazo[1,5-a]pyridine derivatives are often characterized by a large Stokes shift. nih.gov
Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
While general studies on the photophysical properties of the imidazo[1,5-a]pyridine scaffold exist, specific experimental data for this compound are not available in the reviewed literature.
Table 4: Photophysical Properties of this compound (Note: Specific experimental data is not available in the searched sources.)
| Parameter | Value |
| Absorption Maximum (λabs) | Data not available |
| Emission Maximum (λem) | Data not available |
| Stokes Shift (nm) | Data not available |
| Fluorescence Quantum Yield (ΦF) | Data not available |
Computational Chemistry and Theoretical Mechanistic Insights
Density Functional Theory (DFT) for Electronic Structure and Photophysical Property Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including the energies and shapes of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter, influencing the molecule's electronic transitions, reactivity, and stability. nih.gov
For imidazo[1,5-a]pyridine (B1214698) derivatives, the HOMO is typically delocalized across the entire bicyclic system, while the LUMO is often concentrated on the imidazopyridine core. mdpi.com The introduction of substituents, such as the bromo and methyl groups in 7-Bromo-3-methylimidazo[1,5-a]pyridine, is expected to modulate these orbitals. The electron-withdrawing nature of the bromine atom at the 7-position likely lowers the energy of both the HOMO and LUMO, while the electron-donating methyl group at the 3-position would have the opposite effect, albeit to a lesser extent. These substitutions are crucial in fine-tuning the photophysical properties, such as absorption and fluorescence. northampton.ac.uk
Natural Transition Orbitals (NTOs) offer a more concise and chemically intuitive picture of electronic excitations compared to the canonical molecular orbitals. joaquinbarroso.com For imidazo[1,5-a]pyridine systems, TD-DFT calculations combined with NTO analysis have shown that the primary electronic transitions are often of a HOMO-LUMO character, representing a π-π* transition. researchgate.net This analysis is vital for understanding the nature of the excited states and predicting the luminescence properties of these compounds. researchgate.netrsc.org
Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Imidazo[1,5-a]pyridines
| Compound | Substituent Effects | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| Imidazo[1,5-a]pyridine | Unsubstituted Core | -6.2 | -1.5 | 4.7 |
| 7-Bromo-imidazo[1,5-a]pyridine | Electron-withdrawing | -6.4 | -1.8 | 4.6 |
| 3-Methyl-imidazo[1,5-a]pyridine | Electron-donating | -6.1 | -1.4 | 4.7 |
| This compound | Combined Effects | -6.3 | -1.7 | 4.6 |
Note: The values in this table are representative and based on general trends observed for substituted aromatic systems. Actual values would require specific DFT calculations for each molecule.
Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. researchgate.net For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding how it interacts with its environment, such as solvent molecules or biological macromolecules.
In the context of medicinal chemistry, where imidazopyridine derivatives are explored as potential drug candidates, MD simulations can elucidate the stability of ligand-receptor complexes. mdpi.comnih.gov For instance, simulations can reveal key hydrogen bonding and hydrophobic interactions between the imidazopyridine core and the amino acid residues of a protein's binding site. mdpi.com The bromo and methyl substituents of this compound would play a significant role in these interactions, influencing the molecule's binding affinity and specificity. The bromine atom, for example, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. northampton.ac.ukunito.it
Quantum Mechanics (QM) Approaches for Reaction Mechanism Elucidation
Quantum Mechanics (QM) methods are essential for investigating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. acs.org For the synthesis and functionalization of imidazo[1,5-a]pyridines, QM studies can shed light on the most plausible reaction pathways.
For example, theoretical studies can be employed to understand the mechanism of cyclization reactions that form the imidazo[1,5-a]pyridine ring system. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy pathway and predict the regioselectivity of certain reactions, which is crucial for designing efficient synthetic routes. The electronic effects of the bromo and methyl groups on this compound would influence its reactivity in subsequent chemical transformations.
In Silico Modeling for Structure-Reactivity Relationships
In silico modeling encompasses a broad range of computational techniques used to predict the properties and activities of molecules. For this compound, these models can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the structural features of a molecule with its observed biological activity or physical properties. tandfonline.com
By analyzing a series of related imidazopyridine derivatives, computational models can identify the key molecular descriptors that govern a particular outcome. For example, descriptors such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential can be correlated with a compound's reactivity or its efficacy as a therapeutic agent. nih.gov This approach is invaluable for the rational design of new molecules with enhanced properties, allowing for the virtual screening of large compound libraries to identify promising candidates for synthesis and experimental testing.
Strategic Applications of Imidazo 1,5 a Pyridine Scaffolds in Material Science and Chemical Research Tools
Optoelectronic Materials Development (e.g., Organic Light-Emitting Diodes (OLEDs))
The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. mdpi.com Imidazo[1,5-a]pyridine (B1214698) derivatives have emerged as a promising class of materials to address this issue due to their strong luminescence and high quantum yields. rsc.orgresearchgate.net
Researchers have synthesized various imidazo[1,5-a]pyridine-based fluorophores that exhibit intense blue emission, large Stokes shifts, and good fluorescence quantum yields, which are critical properties for OLED emitters. researchgate.netmdpi.com For instance, incorporating the imidazo[1,5-a]pyridine scaffold into boron-centered spiro compounds has yielded materials with blue emission in solution and orange-red emission in the solid state. mdpi.com Another study detailed an imidazo[1,5-a]pyridine-anthracene fluorophore for a greenish-yellow OLED with a low turn-on voltage of 7V and CIE coordinates of (0.34, 0.45). tandfonline.com The introduction of different substituents onto the heterocyclic core allows for the fine-tuning of the emission color and efficiency, making these compounds highly versatile for creating next-generation display and lighting technologies. nih.govresearchgate.net
Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives for Optoelectronics
| Compound Type | Emission Max (nm) | Quantum Yield (Φ) | Application Note |
|---|---|---|---|
| Boron-centered spiro compounds | ~365 (solution) | N/A | Blue emission in solution, orange-red in solid state. mdpi.com |
| Imidazo-anthracene fluorophore | 528 (in Hexane) | N/A | Greenish-yellow OLED emitter. tandfonline.com |
| Trifluoromethylated derivatives | N/A | 13% to 58% | Tunable quantum yields in solution and polymer matrix. researchgate.net |
Chemical Sensors and Probes (e.g., Fluorescent Membrane Probes, Solvatochromic Sensors)
The sensitivity of the fluorescence of imidazo[1,5-a]pyridines to their local environment makes them excellent candidates for chemical sensors and probes. nih.govmdpi.com Their emission properties can change in response to solvent polarity, the presence of specific ions, or binding to biological structures. nih.govmdpi.com
Several studies have demonstrated the use of these compounds as fluorescent probes. For example, certain derivatives exhibit significant solvatochromic behavior, meaning their emission color changes with the polarity of the solvent, making them suitable as sensors to probe the microenvironment of systems like lipid membranes. nih.govmdpi.com Researchers have successfully synthesized imidazo[1,5-a]pyridine-based fluorophores that intercalate into liposome (B1194612) bilayers, allowing for the study of membrane dynamics, hydration, and fluidity. mdpi.com Furthermore, specific derivatives have been designed as "turn-on" luminescent probes for detecting biologically important species like cysteine and hydrogen polysulfides (H₂Sₙ), or metal ions such as Cu²⁺ and Cr₂O₇²⁻ in water. nih.govmdpi.com A near-infrared (NIR) probe based on this scaffold was developed to monitor sulfur dioxide in living cells and mice, showcasing its potential in in vivo imaging. mdpi.com
Table 2: Imidazo[1,5-a]pyridine Derivatives in Chemical Sensing
| Probe Type | Analyte | Mechanism | Key Finding |
|---|---|---|---|
| Solvatochromic Probe | Solvent Polarity | Intramolecular Charge Transfer | Successful intercalation and sensing in lipid bilayers. nih.govmdpi.com |
| Luminescent Probe | Cysteine | "Turn-on" fluorescence | Enables imaging of tumor cells through in situ copper reduction. nih.gov |
| FRET-based Probe | Sulfur Dioxide (SO₂) | Förster Resonance Energy Transfer | NIR probe with ultra-large Stokes shift for in vivo imaging. mdpi.com |
Ligand Design in Transition Metal Catalysis and Coordination Complexes
The imidazo[1,5-a]pyridine skeleton contains multiple nitrogen atoms that can act as coordination sites for metal ions, making it a versatile ligand in coordination chemistry and catalysis. rsc.orgmdpi.com These ligands can bind to a metal center in various ways, often as bidentate N^N or N^O ligands, depending on the substituents on the core structure. mdpi.commdpi.com
The resulting coordination complexes often exhibit remarkable luminescence properties and have applications in optoelectronics and sensing. mdpi.com For example, zinc(II) complexes with 1,3-substituted imidazo[1,5-a]pyridine ligands show emissions in the blue region of the spectrum with quantum yields as high as 33%. mdpi.com Beyond luminescent materials, the scaffold is used to create ligands for transition metal-catalyzed reactions. beilstein-journals.org Bis-imidazo[1,5-a]pyridine structures have been shown to act as effective ligands for copper salts. nih.gov The ability to easily functionalize the scaffold allows for the synthesis of a wide array of ligands with tailored steric and electronic properties, influencing the activity and selectivity of catalytic processes. nih.gov
Advanced Emitters for Spectroscopic Techniques (e.g., Confocal Microscopy, Imaging Research)
The unique photophysical properties of imidazo[1,5-a]pyridines, particularly their intense and tunable fluorescence, large Stokes shifts, and high photostability, make them ideal fluorophores for advanced spectroscopic and imaging applications. rsc.orgnih.gov A large Stokes shift, which is the difference between the absorption and emission maxima, is highly desirable as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence imaging. researchgate.netmdpi.com
These compounds have been successfully employed as emitters for confocal microscopy and bioimaging. rsc.orgnih.gov Their compact size allows them to be used as probes in cellular environments without causing significant disruption. nih.gov For instance, imidazo[1,5-a]pyridine derivatives have been utilized as fluorescent probes to study cell membrane dynamics and for imaging specific analytes within living cells. mdpi.commdpi.com The development of derivatives that absorb and emit in different parts of the spectrum, including the near-infrared, expands their utility in deep-tissue imaging where light scattering and autofluorescence are reduced. mdpi.com
Future Perspectives in Imidazo 1,5 a Pyridine Research
Innovations in Sustainable Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for many years, leading to a wide array of available transformations. rsc.org Future efforts are increasingly focused on developing sustainable and efficient synthetic routes that minimize environmental impact and improve atom economy.
Key areas of innovation include:
Green Catalysis: A significant trend is the move away from expensive or toxic heavy metal catalysts. mdpi.com Research has demonstrated novel approaches using more benign catalysts, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), for Ritter-type reactions to produce imidazo[1,5-a]pyridine (B1214698) analogs. acs.org Iodine-mediated one-pot syntheses also present an efficient and greener alternative, using readily available starting materials. mdpi.com
Electrochemical Synthesis: Electrochemistry offers a powerful, sustainable tool for functionalizing heterocyclic compounds. bohrium.com Recent studies have shown the successful electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines, where the method avoids harsh reagents by generating the necessary cyanide species in situ. rsc.org This approach aligns with green chemistry principles by reducing waste and often simplifying purification. bio-conferences.org
Novel Reaction Pathways: Researchers are exploring unique cyclocondensation and cyclization reactions to build the imidazo[1,5-a]pyridine core. rsc.orgresearchgate.net One such innovative method involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated, demonstrating a new pathway to access this important scaffold. beilstein-journals.org These methods often feature mild reaction conditions and high atom utilization. researchgate.net
Table 1: Comparison of Selected Modern Synthetic Methodologies for Imidazo[1,5-a]pyridines
| Methodology | Catalyst / Reagent | Key Features | Source(s) |
|---|---|---|---|
| Ritter-Type Reaction | Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) | Efficient catalyst, moderate to excellent yields, wide substrate scope. | acs.org |
| Electrochemical Synthesis | NH₄SCN (as electrolyte and cyanating agent) | Green synthetic approach, avoids toxic cyanide reagents, forms CN-substituted products. | bohrium.comrsc.org |
| Iodine-Mediated Synthesis | Iodine (I₂) | One-pot reaction, uses readily available starting materials, efficient. | mdpi.com |
| Nitroalkane Cyclization | Polyphosphoric Acid (PPA) | Utilizes unusual electrophilic properties of activated nitroalkanes. | beilstein-journals.org |
Unexplored Reaction Pathways and Catalytic Applications
While synthesis is well-explored, the application of imidazo[1,5-a]pyridines in catalysis remains a field with significant growth potential. The unique electronic properties of the scaffold make it a promising candidate for designing novel ligands and catalysts.
Future research directions include:
Ligand Development: The imidazopyridine skeleton can coordinate with a wide variety of transition metal ions, opening the door to numerous metal complexes with diverse coordination patterns. mdpi.com There is considerable potential in developing 7-Bromo-3-methylimidazo[1,5-a]pyridine and its analogs as pincer or heterocyclic carbene ligands for transition metal catalysis. beilstein-journals.org
Organometallic Chemistry: Imidazo[1,5-a]pyridines have attracted interest in the formation of organometallic complexes, but this area is far from exhausted. mdpi.com Further exploration could lead to catalysts for cross-coupling reactions, C-H activation, and other fundamental organic transformations.
Asymmetric Catalysis: A significant future challenge is the development of chiral imidazo[1,5-a]pyridine-based ligands for asymmetric catalysis. A mild, catalytic synthesis strategy that allows for the installation of stereogenic centers adjacent to the imidazo[1,5-a]pyridine ring without loss of enantiomeric excess would be a major breakthrough. nih.gov
Advancements in Computational Design and Prediction
Computer-aided drug design and materials prediction are becoming indispensable tools in chemical research. For the imidazo[1,5-a]pyridine class, computational methods are set to accelerate discovery and provide deeper mechanistic insights.
Key advancements are expected in:
Predictive Modeling: Molecular docking is a powerful tool for predicting the binding modes and affinities of small molecules with biological targets. nih.gov This can be applied to screen libraries of virtual imidazo[1,5-a]pyridine derivatives against protein targets like kinases or receptors, identifying promising candidates for synthesis and biological evaluation. nih.govnih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are crucial for understanding the electronic and photophysical properties of these compounds. nih.govrsc.org DFT analysis can elucidate the intramolecular charge transfer (ICT), solvatochromism, and emission characteristics that are vital for applications in sensors and optoelectronics. rsc.org
Machine Learning and AI: The use of chemical language models and deep generative modeling represents a new frontier for designing novel compounds with desired properties. limes-institut-bonn.de These AI-driven approaches can predict new active compounds based on the ligand binding sites of proteins, potentially leading to the design of highly potent and selective imidazo[1,5-a]pyridine-based molecules. limes-institut-bonn.de
Table 2: Application of Computational Methods in Imidazopyridine Research
| Computational Method | Application Area | Specific Use-Case | Source(s) |
|---|---|---|---|
| Molecular Docking | Drug Discovery | Predicting binding affinity and modes with protein targets (e.g., hACE2, spike protein). | nih.gov |
| Density Functional Theory (DFT) | Materials Science & Photophysics | Analyzing photophysical properties, intramolecular charge transfer (ICT), and emission spectra. | rsc.org |
| Machine Learning / AI | De Novo Design | Designing novel, highly potent compounds using generative models based on biochemical data. | limes-institut-bonn.de |
| ADMET Prediction | Drug Development | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | nih.gov |
Integration with Emerging Technologies in Materials Science
The distinct luminescent and electronic properties of imidazo[1,5-a]pyridines make them highly versatile scaffolds for materials science applications. rsc.org Their integration with emerging technologies promises to yield next-generation materials and devices.
Future applications include:
Optoelectronics: Derivatives of imidazo[1,5-a]pyridines known for their intense luminescence are prime candidates for use in optoelectronic devices. rsc.orgmdpi.com Specifically designed D–π–A push-pull fluorophores based on this scaffold have been successfully used as organic downconverter materials in hybrid white light-emitting diodes (WLEDs), demonstrating high luminous efficiency and excellent color rendering. rsc.org
Smart Materials: The sensitivity of the imidazo[1,5-a]pyridine core to its chemical environment can be harnessed to create "smart" materials. For instance, their on-off-on fluorescence behavior in response to pH changes allows for their use in creating films that respond to acidic or basic vapors. rsc.org
Anti-Counterfeiting and Security: The strong fluorescence of these compounds in the solid state makes them ideal for security applications. rsc.org They can be incorporated into inks or materials for use in anti-counterfeiting measures, where their unique emission properties can verify authenticity. rsc.org They have also been explored for detecting latent fingerprints. rsc.org
Expanding the Scope of Imidazo[1,5-a]pyridine-Based Chemical Tools
Beyond their use in materials and medicine, imidazo[1,5-a]pyridines are being developed as sophisticated chemical tools for diagnostics and chemical biology.
The scope is expanding to include:
Chemosensors and Probes: Imidazo[1,5-a]pyridine derivatives are excellent platforms for creating fluorescent chemosensors. mdpi.com They have been developed into effective ratiometric fluorescent probes for detecting intracellular pH with good selectivity and sensitivity. mdpi.com
Biomolecule Detection: The scaffold can be functionalized to create probes for specific and important biological analytes. mdpi.com For example, probes have been designed to detect glutathione (B108866) and cysteine, the latter of which is often overexpressed in various tumors, highlighting a potential diagnostic application. mdpi.com
Bioimaging: The bright and stable fluorescence of many imidazo[1,5-a]pyridine derivatives makes them promising emitters for advanced microscopy and cellular imaging techniques, allowing for real-time monitoring within living cells. rsc.orgmdpi.com
Q & A
Basic Synthesis Methodology
Q: What are the recommended synthetic routes for 7-Bromo-3-methylimidazo[1,5-a]pyridine, and how can reaction conditions be optimized? A: The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions. For example, a related compound, 3-Phenylimidazo[1,5-a]pyridine (76% yield), was synthesized using 2-picolylamine and nitro derivatives in polyphosphoric acid at 160°C for 2 hours . For brominated analogs, halogenation steps (e.g., electrophilic substitution or oxidative cyclization) are critical. A method for 7-bromo-triazolo derivatives involved oxidative cyclization of N-(2-pyridyl)amidines using NaOCl or MnO₂ . To adapt this for this compound:
Optimize bromine introduction via controlled halogenation (e.g., using NBS or direct bromination under inert conditions).
Use polyphosphoric acid to facilitate cyclization while minimizing side reactions.
Monitor reaction progress with TLC and purify via column chromatography or recrystallization (e.g., from ethanol/DMF mixtures) .
Advanced Structural Characterization
Q: How can researchers resolve contradictions in spectroscopic data for this compound derivatives? A: Contradictions in NMR or NMR data often arise from tautomerism or solvent effects. For example, pyrazolo[1,5-a]pyrimidine derivatives showed distinct shifts for NH protons depending on solvent polarity . For imidazo[1,5-a]pyridines:
- Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental HRMS data with theoretical values (e.g., , exact mass 297.97) to confirm molecular integrity .
- Utilize X-ray crystallography for unambiguous structural confirmation, as done for 6-Bromo-7-methoxyimidazo[1,5-a]quinoline .
Basic Reactivity and Functionalization
Q: What functionalization strategies are viable at the 7-bromo position of imidazo[1,5-a]pyridines? A: The bromine atom at position 7 is highly reactive in cross-coupling reactions:
- Suzuki-Miyaura Coupling: Use Pd(PPh) with aryl boronic acids in THF/water (80°C, 12 h) to introduce aryl groups .
- Buchwald-Hartwig Amination: Catalyze with Pd(dba)/Xantphos to install amines or heterocycles .
- SNAr Reactions: Activate the bromine with electron-withdrawing groups (e.g., nitro) for nucleophilic substitution .
Monitor reaction progress via LC-MS and optimize catalyst loading to reduce Pd contamination .
Advanced Yield Optimization
Q: How can low yields in bromination or cyclization steps be addressed? A: Low yields (e.g., 30% recovery in triazolo derivatives ) often stem from competing side reactions or incomplete cyclization. Mitigation strategies include:
- Temperature Control: Maintain precise thermal conditions (e.g., 160°C for cyclocondensation, ±5°C tolerance) .
- Reagent Stoichiometry: Use 1.2 equivalents of brominating agents (e.g., NBS) to ensure complete halogenation without over-oxidation .
- Additives: Introduce catalytic KI or CuI to enhance reactivity in Ullmann-type couplings .
Post-reaction, employ gradient HPLC to isolate the target compound from byproducts .
Basic Applications in Drug Discovery
Q: What biological screening approaches are suitable for this compound derivatives? A: Imidazo[1,5-a]pyridines are explored as kinase inhibitors or GPCR modulators. Key steps include:
In Silico Docking: Use AutoDock Vina to predict binding affinity against targets (e.g., EGFR or JAK2) .
In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) .
SAR Studies: Modify the 3-methyl group to enhance solubility (e.g., carboxylate esters) or bioavailability .
Report IC values with standard deviations (n ≥ 3) and validate via Western blotting for target engagement .
Advanced Analytical Challenges
Q: How can researchers address discrepancies in mass spectrometry or elemental analysis data? A: Discrepancies between experimental and theoretical values (e.g., ±0.05% in CHN analysis) may indicate impurities or hydration. Solutions:
- High-Resolution MS: Use Q-TOF instruments (resolution >30,000) to distinguish isotopic patterns (e.g., ) .
- Elemental Analysis: Dry samples under vacuum (0.1 mmHg, 24 h) to remove residual solvents before testing .
- Alternative Techniques: Employ XPS or EDX for halogen quantification in solid-state samples .
Basic Safety and Handling
Q: What safety protocols are essential for handling brominated imidazo[1,5-a]pyridines? A:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods for reactions involving volatile brominating agents (e.g., Br) .
- Waste Disposal: Collect halogenated waste separately and incinerate via licensed facilities to prevent environmental release .
Refer to SDS documents for LD values (e.g., oral rat LD >2000 mg/kg for related compounds) .
Advanced Computational Modeling
Q: How can DFT calculations guide the design of this compound derivatives? A:
- Geometry Optimization: Use B3LYP/6-311+G(d,p) to predict bond lengths and angles, validating against crystallographic data .
- Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps to assess reactivity (e.g., electrophilicity index >1.5 eV suggests susceptibility to nucleophilic attack) .
- Docking Simulations: Model interactions with biological targets (e.g., π-π stacking with ATP-binding pockets) to prioritize synthetic targets .
Basic Scale-Up Considerations
Q: What challenges arise when scaling up synthesis from milligram to gram quantities? A:
- Heat Transfer: Use jacketed reactors with precise temperature control to avoid exothermic runaway reactions .
- Purification: Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
- Yield Consistency: Conduct DoE (Design of Experiments) to identify critical parameters (e.g., stirring rate, reagent addition time) .
Advanced Contradictory Literature Data
Q: How should researchers reconcile conflicting reports on reaction mechanisms for brominated imidazo[1,5-a]pyridines? A:
- Mechanistic Studies: Use -labeling or kinetic isotope effects (KIE) to distinguish between radical vs. ionic pathways .
- Comparative Analysis: Replicate key experiments (e.g., halogenation under N vs. air) to assess oxidative vs. non-oxidative mechanisms .
- Collaborative Validation: Share raw data (NMR FIDs, HRMS spectra) via open-access platforms for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
